An In-depth Technical Guide to 3-Phenyltoxoflavin: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 3-Phenyltoxoflavin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyltoxoflavin, a synthetic derivative of the natural product toxoflavin, has emerged as a potent inhibitor of Heat Shock Protein 90 (Hsp90). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed methodologies for its synthesis and biological evaluation, based on established protocols for analogous compounds, are presented. Furthermore, the guide elucidates its mechanism of action through the inhibition of the Hsp90 chaperone machinery and its impact on key oncogenic signaling pathways. All quantitative data are summarized in structured tables, and logical relationships are visualized using diagrams to facilitate a deeper understanding of this promising anti-cancer agent.
Chemical Structure and Identification
3-Phenyltoxoflavin is a heterocyclic compound featuring a pyrimido[5,4-e][1][2]triazine-5,7(1H,6H)-dione core. A phenyl group is substituted at the 3-position, and methyl groups are present at the 1- and 6-positions of the heterocyclic ring system.
| Identifier | Value |
| IUPAC Name | 1,6-Dimethyl-3-phenylpyrimido[5,4-e][1][2]triazine-5,7(1H,6H)-dione |
| CAS Number | 32502-63-9 |
| Molecular Formula | C₁₃H₁₁N₅O₂ |
| Molecular Weight | 269.26 g/mol |
| Canonical SMILES | CN1C(=O)C2=C(N(C)N=C(N=N2)C3=CC=CC=C3)C1=O |
Physicochemical Properties
Table 2.1: Physicochemical Properties of a 3-Phenyltoxoflavin Analogue
| Property | Value (for 3-phenyl-8-propylpyrimido[5,4-e][1][2]triazine-5,7(6H,8H)-dione) |
| Melting Point | 290–291 °C[1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Spectral Data
Complete spectral data for 3-Phenyltoxoflavin is not publicly available. The following tables provide representative spectral data for a similar analogue, 3-phenyl-8-propylpyrimido[5,4-e][1][2]triazine-5,7(6H,8H)-dione, which can serve as a guide for the characterization of 3-Phenyltoxoflavin.[1]
Table 3.1: Representative ¹H-NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.25 | s | 1H | NH |
| 8.42–8.40 | d | 2H | Aromatic H |
| 7.62–7.61 | m | 3H | Aromatic H |
| 3.24–3.21 | t | 2H | CH₂ |
| 1.68–1.63 | m | 2H | CH₂ |
| 0.98–0.94 | t | 3H | CH₃ |
Solvent: DMSO-d₆
Table 3.2: Representative ¹³C-NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 160.4, 154.7, 150.8, 149.4, 146.2 | C=O, C=N |
| 134.2, 131.3, 129.3, 127.1 | Aromatic C |
| 42.4, 20.6, 11.0 | Aliphatic C |
Solvent: DMSO-d₆
Table 3.3: Representative IR and Mass Spectrometry Data
| Technique | Data (for 3-phenyl-8-propylpyrimido[5,4-e][1][2]triazine-5,7(6H,8H)-dione) |
| IR (KBr, νₘₐₓ, cm⁻¹) | 3173 (NH), 3024 (CH arom.), 2968, 2840 (CH aliph.), 1716, 1670 (C=O), 1565 (C=N)[1] |
| MS (m/z, %) | M⁺, 283 (16), 255 (20), 254 (38), 213 (17), 171 (13), 105 (100), 77 (29)[1] |
Synthesis Methodology
A general and established method for the synthesis of the pyrimido[5,4-e][1][2]triazine-5,7(1H,6H)-dione scaffold involves a multi-step process. The following is a representative protocol based on the synthesis of related analogues.
Experimental Protocol:
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Hydrazone Formation: Benzaldehyde is reacted with methylhydrazine in a suitable solvent such as ethanol. The reaction mixture is typically refluxed, and the resulting benzaldehyde methylhydrazone often precipitates upon cooling and can be isolated by filtration.
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Condensation: The isolated hydrazone is then condensed with 6-chloro-1,3-dimethyl-5-nitrouracil. This reaction is usually carried out in the presence of a base in a polar aprotic solvent like DMF.
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Reductive Cyclization: The nitro group of the condensation product is reduced, which is followed by an intramolecular cyclization to yield the final 3-Phenyltoxoflavin product. Common reducing agents for this step include sodium dithionite or catalytic hydrogenation.
Biological Activity and Mechanism of Action
3-Phenyltoxoflavin is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.
Table 5.1: In Vitro Biological Activity of 3-Phenyltoxoflavin
| Parameter | Value |
| Target | Hsp90 |
| Binding Affinity (Kd) | 585 nM (for Hsp90-TPR2A interaction) |
| Cellular Potency (IC₅₀) | 690 nM (in BT474 breast cancer cells) |
Mechanism of Action:
Hsp90 inhibition by 3-Phenyltoxoflavin leads to the destabilization and subsequent proteasomal degradation of its client proteins. This disrupts multiple signaling pathways that are essential for cancer cell growth, proliferation, and survival.
